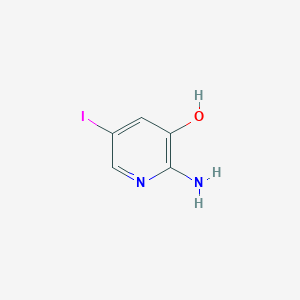
3-Pyridinol, 2-amino-5-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinol, 2-amino-5-iodo- is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyridinol, characterized by the presence of an amino group at the 2-position and an iodine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2-amino-5-iodo- can be achieved through various methods. One common approach involves the rearrangement of 3-hydroxy-2-imino-1(2H)-pyridine-sulfonic acid monohydrate to 2-amino-3-pyridinol sulfate, followed by iodination . Another method includes the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce 2-pyridones in good-to-high yields .
Industrial Production Methods
Industrial production of 3-Pyridinol, 2-amino-5-iodo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura cross-coupling, followed by hydrolysis and Cu-catalysis, is a common approach in industrial settings .
化学反应分析
Types of Reactions
3-Pyridinol, 2-amino-5-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridinols.
科学研究应用
3-Pyridinol, 2-amino-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-Pyridinol, 2-amino-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
3-Hydroxypyridine: Similar in structure but lacks the iodine atom.
5-Iodo-2-pyridinol: Similar but does not have the amino group at the 2-position.
Uniqueness
3-Pyridinol, 2-amino-5-iodo- is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C5H5IN2O |
|---|---|
分子量 |
236.01 g/mol |
IUPAC 名称 |
2-amino-5-iodopyridin-3-ol |
InChI |
InChI=1S/C5H5IN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) |
InChI 键 |
CDOTXSZOSMECLG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


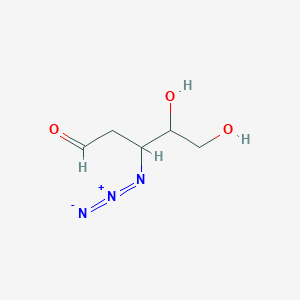

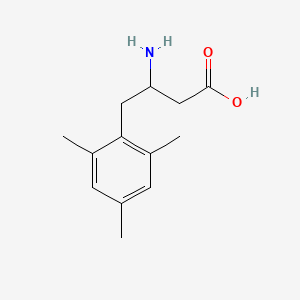
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
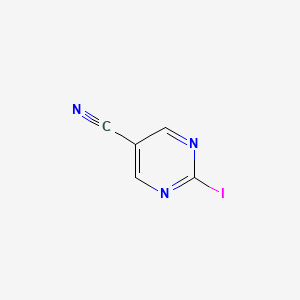
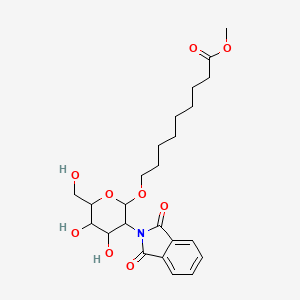

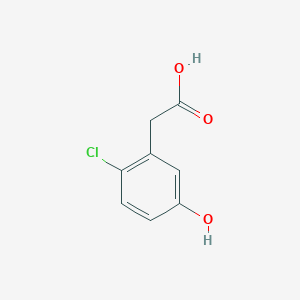
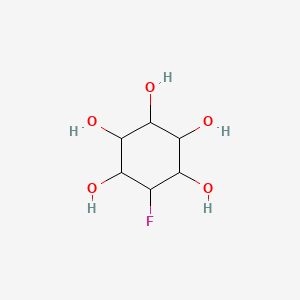

![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
